Plasma Stability Deficit of Linear Val-Cit-PAB Linkers: 36% Payload Release in Mouse Plasma
The linear Val-Cit-PAB linker architecture exhibits substantially higher premature payload release in mouse plasma compared to alternative exo-cleavable designs. In a head-to-head comparison using trastuzumab-based ADCs with pyrene payload, the linear MC-VC-PAB-pyrene conjugate (closest structural analog to the Val-Cit-PAB core of MC-Val-Cit-PAB-NH-C2-NH-Boc) released 36% of its payload after incubation in mouse plasma [1]. By contrast, exo-cleavable linkers Mal-Exo-EEVC-pyrene and Mal-Exo-EVC-pyrene released only 2% and 3.5% of payload, respectively, under identical conditions [1]. This 10–18-fold difference in payload release directly impacts preclinical evaluation reliability.
| Evidence Dimension | Payload release in mouse plasma |
|---|---|
| Target Compound Data | 36% payload released (MC-VC-PAB-pyrene ADC) |
| Comparator Or Baseline | Mal-Exo-EEVC-pyrene: 2% release; Mal-Exo-EVC-pyrene: 3.5% release |
| Quantified Difference | 10-fold to 18-fold higher release for linear Val-Cit-PAB |
| Conditions | Trastuzumab ADC; pyrene payload; mouse plasma incubation; payload release quantified as percentage |
Why This Matters
Researchers must anticipate that ADCs built on linear Val-Cit-PAB scaffolds will exhibit elevated background payload release in rodent PK studies, requiring this compound to be paired with in vivo models (e.g., human plasma or Ces1C-knockout systems) that bypass mouse-specific carboxylesterase cleavage.
- [1] Watanabe T, et al. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. J Med Chem. 2024;67(20):18124-18138. Table 1. View Source
